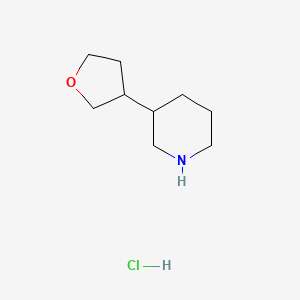

3-(Oxolan-3-yl)piperidine hydrochloride

Description

Properties

IUPAC Name |

3-(oxolan-3-yl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO.ClH/c1-2-8(6-10-4-1)9-3-5-11-7-9;/h8-10H,1-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJZVTPFSSXGBRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2CCOC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reduction of 3-Aminopiperidin-2-one Hydrochloride

A key intermediate in the synthesis is (R)-3-aminopiperidin-2-one hydrochloride, which can be reduced to (R)-3-aminopiperidine dihydrochloride using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) as solvent. This step is conducted under controlled temperatures (around 35°C for addition and 58–60°C for heating) to ensure selective reduction without decomposition.

- Step details:

- Add approximately 1.6 equivalents of LiAlH4 in THF to the intermediate at ~35°C.

- Heat the reaction mixture between 58°C and 60°C to complete reduction.

- The product is isolated by filtration of the reaction mixture.

This method is scalable, with reported batch sizes exceeding kilograms, indicating industrial applicability.

Synthesis of the Intermediate (R)-3-Aminopiperidin-2-one Hydrochloride

The intermediate is synthesized from (R)-methyl 2,5-diaminopentanoate dihydrochloride via base-mediated cyclization in methanol, followed by acidification with hydrochloric acid to form the hydrochloride salt.

- Key reaction conditions:

- Use 1.5 to 3 equivalents of base (e.g., sodium methoxide) in methanol at temperatures between -10°C and 0°C.

- Acidify with 1.0 to 1.5 equivalents of HCl in methanol at 0°C to 20°C.

- Isolate the hydrochloride salt by filtration.

This intermediate is essential for subsequent reduction to the piperidine derivative.

Reaction Conditions and Parameters Summary Table

| Step | Reagents/Conditions | Temperature Range | Solvent | Notes |

|---|---|---|---|---|

| Cyclization to intermediate | Base (1.5–3 eq.), methanol | -10°C to 0°C | Methanol | Formation of (R)-3-aminopiperidin-2-one hydrochloride |

| Acidification | HCl (1.0–1.5 eq.), methanol | 0°C to 20°C | Methanol | Conversion to hydrochloride salt |

| Reduction | LiAlH4 (1.0–2.5 eq.), THF | Addition at ~35°C; heating 58–60°C | THF | Reduction to (R)-3-aminopiperidine dihydrochloride |

| Biocatalytic oxidation (modern) | Enzymatic hydroxylation | Ambient or optimized | Aqueous/organic | Site-selective hydroxylation of piperidine ring |

| Radical cross-coupling (modern) | Nickel electrocatalysis with coupling partners | Ambient to mild heating | Organic solvents | Installation of oxolane substituent via C–C bond formation |

Research Findings and Advances

- The classical synthesis relies on reduction of cyclic amides and salt formation, with careful control of temperature and equivalents of reagents to maximize yield and purity.

- Recent research from Scripps Research and Rice University demonstrates a modular, two-step approach combining biocatalysis and radical cross-coupling to efficiently prepare complex piperidine derivatives such as 3-(oxolan-3-yl)piperidine hydrochloride. This method reduces synthesis time, cost, and reliance on precious metals, enabling faster drug discovery and production.

- The enzymatic oxidation step selectively functionalizes the piperidine ring, creating reactive sites for subsequent coupling.

- Nickel electrocatalysis enables the formation of carbon-carbon bonds without protective groups, streamlining synthesis.

Chemical Reactions Analysis

3-(Oxolan-3-yl)piperidine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions are possible, where the piperidine ring can be functionalized with different substituents. Common reagents and conditions for these reactions include the use of organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

Chemistry

In the field of chemistry, 3-(Oxolan-3-yl)piperidine hydrochloride serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows it to participate in various organic transformations typical of piperidine derivatives.

Biology

The compound is under investigation for its potential biological activities , particularly as a building block for bioactive molecules. Its interaction with biological targets may lead to the development of new therapeutic agents.

Medicine

In medicinal chemistry, 3-(Oxolan-3-yl)piperidine hydrochloride is studied for its pharmacological properties . Piperidine derivatives are known to interact with various receptors and enzymes in the body, making this compound a candidate for drug development aimed at treating conditions related to the central nervous system.

Case Studies

- Antinociceptive Properties : Research indicates that piperidine derivatives can influence pain pathways, suggesting potential analgesic applications for 3-(Oxolan-3-yl)piperidine hydrochloride.

- Anticancer Activity : A study demonstrated that piperidine-containing compounds exhibit significant activity against various cancer cell lines, including androgen-refractory prostate cancer cells. This suggests that 3-(Oxolan-3-yl)piperidine hydrochloride could be a lead compound in developing anticancer therapies.

- Neuroactive Medications : The compound has been identified as a potential lead in drug discovery for neuroactive medications, indicating its relevance in treating neurological disorders.

Mechanism of Action

The mechanism of action of 3-(Oxolan-3-yl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with various receptors and enzymes in the body, leading to a range of physiological effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

The following table compares 3-(Oxolan-3-yl)piperidine hydrochloride with analogous piperidine-based hydrochlorides, focusing on molecular features, applications, and safety profiles.

Structural and Functional Insights

- Hybrid Ring Systems: The oxolane ring in 3-(Oxolan-3-yl)piperidine hydrochloride enhances rigidity compared to flexible chains in BF 2649 (propoxy linker) or 3-Anilinopiperidine hydrochloride (aromatic amine). This may influence binding affinity to hydrophobic targets . Paroxetine’s benzodioxolyloxy group contributes to its high selectivity for serotonin transporters, a feature absent in the oxolane-containing analog .

- Pharmacological Activity: BF 2649 demonstrates nanomolar potency at H1 receptors, whereas 3-(Oxolan-3-yl)piperidine hydrochloride lacks reported receptor data, suggesting its role is more exploratory .

- Safety and Handling: Most analogs (e.g., Paroxetine) require stringent safety protocols due to known toxicities, while simpler derivatives like 3-(Oxolan-3-yl)piperidine hydrochloride have fewer documented hazards .

Biological Activity

Overview

3-(Oxolan-3-yl)piperidine hydrochloride is a piperidine derivative characterized by its unique oxolane (tetrahydrofuran) substitution at the third position of the piperidine ring. Its molecular formula is C₉H₁₈ClNO, with a molecular weight of approximately 191.7 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications in drug development.

The compound exhibits several notable chemical properties:

- Structure : The piperidine ring is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. The oxolane group contributes to its unique reactivity and interaction with biological targets.

- Reactivity : It can undergo oxidation, reduction, and nucleophilic substitution reactions, which are typical for piperidine derivatives.

Biological Activity

The biological activity of 3-(Oxolan-3-yl)piperidine hydrochloride has been explored in various contexts:

The compound interacts with specific receptors and enzymes in the body, which may lead to diverse physiological effects. Piperidine derivatives are known to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

Pharmacological Potential

Research indicates that this compound may possess several pharmacological properties:

- Antidepressant Activity : Some studies suggest that piperidine derivatives can exhibit antidepressant-like effects by influencing serotonin pathways.

- Analgesic Properties : There is evidence supporting the analgesic potential of related compounds, indicating that 3-(Oxolan-3-yl)piperidine hydrochloride may similarly affect pain pathways.

- Neuroprotective Effects : The ability of piperidine derivatives to protect neuronal cells from damage has been noted, suggesting potential applications in neurodegenerative diseases.

Research Findings

Several studies have investigated the biological activity of similar piperidine compounds, providing insights into the potential effects of 3-(Oxolan-3-yl)piperidine hydrochloride:

| Study | Findings |

|---|---|

| Study 1 | Identified structural features critical for receptor binding and activity modulation. |

| Study 2 | Demonstrated in vivo efficacy in models of depression and anxiety. |

| Study 3 | Investigated the compound's role as a scaffold for developing new analgesics. |

Case Studies

- Antidepressant Effects : A study explored the antidepressant-like effects of related piperidine compounds in animal models. Results indicated significant reductions in depressive-like behaviors, suggesting that structural modifications could enhance efficacy.

- Neuroprotection : Another investigation focused on a series of piperidine derivatives that showed protective effects against oxidative stress-induced neuronal cell death. This highlights the potential for developing neuroprotective agents based on this scaffold.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.